3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
Description
This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a fused benzodiazepine scaffold with substituents at positions 3, 10, and 11. Key structural features include:
- R3: A phenyl group, contributing aromatic π-π stacking interactions.
- R10: A propyl chain, enhancing lipophilicity and membrane permeability.
- R11: A thiophen-2-yl moiety, introducing sulfur-mediated electronic effects.
- Functional group: A hydroxyl (-OH) at position 1, enabling hydrogen bonding and increasing polarity compared to ketone or ester analogs.
Properties
Molecular Formula |
C26H26N2OS |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
9-phenyl-5-propyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H26N2OS/c1-2-14-28-22-12-7-6-11-20(22)27-21-16-19(18-9-4-3-5-10-18)17-23(29)25(21)26(28)24-13-8-15-30-24/h3-13,15,19,26-27H,2,14,16-17H2,1H3 |
InChI Key |
QQUBFAWTJTXZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dibenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzodiazepine core. Reagents such as anhydrous aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) are often used.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Addition of Phenyl and Propyl Groups: These groups are typically added through Friedel-Crafts alkylation reactions, using reagents like benzene and propyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the diazepine ring, often using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Br₂, HNO₃, in the presence of catalysts like iron (Fe) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that compounds within the dibenzo[b,e][1,4]diazepine class exhibit various pharmacological effects:
1. Antidepressant Activity
Studies have shown that related dibenzo[b,e][1,4]diazepines possess antidepressant properties. For instance, compounds with similar structures have been evaluated for their ability to modulate serotonin receptors, which are crucial in mood regulation .
2. Antimicrobial Properties
Dibenzo[b,e][1,4]diazepines have been reported to exhibit antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or adjunct therapies for infectious diseases .
3. Antitumor Effects
Research indicates that certain derivatives of dibenzo[b,e][1,4]diazepines can inhibit tumor growth by targeting specific cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
4. Analgesic and Anti-inflammatory Effects
Some studies have demonstrated that these compounds can reduce pain and inflammation in animal models. Their action may be linked to the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies highlight the applications and effectiveness of 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol:
Case Study 1: Antidepressant Evaluation
A study conducted on a series of dibenzo[b,e][1,4]diazepines demonstrated significant antidepressant-like effects in animal models. The tested compounds exhibited increased locomotor activity and reduced immobility in forced swim tests compared to control groups .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines showed that certain derivatives inhibited cell proliferation significantly. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the diazepine core can form hydrogen bonds and other non-covalent interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Comparison
Electronic and Solubility Profiles
- Hydroxyl vs.
Thiophen-2-yl vs. Aromatic Substitutents :
The thiophene moiety in the target compound offers sulfur-mediated interactions (e.g., van der Waals, π-π stacking) distinct from the electronegative fluorine in ’s 3-fluorophenyl group or the basic pyridine in . Thiophene’s lower electronegativity may reduce metabolic oxidation compared to fluorinated analogs .- Propyl vs. Acyl Chains (R10): The propyl chain at R10 provides moderate lipophilicity, contrasting with bulkier acyl groups like hexanoyl () or trifluoroacetyl (). These differences influence pharmacokinetics: hexanoyl may prolong half-life via increased lipid partitioning, while trifluoroacetyl could enhance receptor binding specificity .
Steric and Metabolic Considerations
Molecular Weight and Lipophilicity Trends
- ’s molecular weight (592.65 g/mol) exceeds the target compound’s estimated mass (~450–500 g/mol), primarily due to its hexanoyl and trifluoromethylphenyl groups. Higher molecular weight in analogs correlates with increased lipophilicity but may reduce oral bioavailability .
Biological Activity
The compound 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a member of the dibenzo[1,4]diazepine family, which has garnered attention for its potential biological activities. This article reviews the pharmacological properties and biological activities associated with this compound, supported by various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dibenzo-diazepine core with a thiophene substituent and a phenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown activity against various bacterial strains and fungi. A study highlighted that compounds with similar thiophene substitutions demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Properties
Compounds in the dibenzo[1,4]diazepine class are often evaluated for anticonvulsant activity. A related study on structurally analogous compounds reported promising results in reducing seizure activity in animal models. The mechanism is believed to involve modulation of GABAergic transmission .
Antidepressant Effects
The potential antidepressant effects of this compound have also been explored. Similar compounds have been shown to interact with serotonin receptors and exhibit anxiolytic effects. In animal studies, these interactions led to decreased depressive-like behaviors .
Cytotoxicity
Preliminary studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For example, it has been noted that structurally related compounds exhibit IC50 values in the micromolar range against various cancer cells . Table 1 summarizes the cytotoxic effects observed in different studies.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical cancer) | 15.0 | |
| MCF7 (Breast cancer) | 20.5 | |
| A549 (Lung cancer) | 18.0 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- GABA Receptor Modulation : Similar compounds enhance GABA receptor activity leading to increased inhibitory neurotransmission.
- Serotonin Receptor Interaction : Potential binding to serotonin receptors may contribute to its antidepressant effects.
- Cytotoxic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways has been suggested in related studies.
Case Studies
Several case studies have documented the pharmacological effects of related compounds:
- Anticonvulsant Activity : A study involving a series of dibenzo[1,4]diazepines showed significant anticonvulsant efficacy in a pentylenetetrazole-induced seizure model.
- Antimicrobial Testing : In vitro assays demonstrated that a thiophene-containing derivative exhibited broad-spectrum antimicrobial activity comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
